
4-oxo-N-(3-(thiazol-2-yl)benzyl)-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of methyl aroylpyruvates with 2-(4-aminobenzenesulfamido)thiazole (norsulfazole) in glacial acetic acid in the presence of anhydrous sodium acetate furnished 4-aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}but-2-eneamides .Scientific Research Applications
Potential Adenosine Receptor Ligands
Chromones and thiazole-based compounds, such as 4-oxo-N-(3-(thiazol-2-yl)benzyl)-4H-chromene-2-carboxamide, have been studied for their role as potential ligands for human adenosine receptors. This research is significant due to the therapeutic potential of adenosine receptor ligands in various biological activities (Cagide et al., 2015).
Antimicrobial Applications
These compounds have demonstrated significant antimicrobial activity. A study involving microwave-assisted synthesis of similar compounds showed notable antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Raval et al., 2012).
Complex Formation with Metals
The ability to form complexes with metals like copper(II), cobalt(II), and nickel(II) has been explored. These complexes, involving the synthesized ligands, could provide insights into novel organic ligands' applications in various fields, including electrochemical studies (Myannik et al., 2018).
Chemosensors for Cyanide Anions
Some derivatives of this compound have been synthesized and investigated for their ability to detect cyanide anions. This application is crucial in environmental monitoring and public health (Wang et al., 2015).
Synthesis and Biological Evaluation
The synthesis of coumarin derivatives containing thiazolidin-4-one ring, related to this compound, has been conducted to estimate their biological properties. This research contributes to understanding the therapeutic potential of such compounds (Ramaganesh et al., 2010).
Anticholinesterase Activity
Research on N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides, which are structurally similar, revealed significant activity toward acetylcholinesterase (AChE). Such findings indicate the potential use of these compounds in the treatment of diseases like Alzheimer's (Ghanei-Nasab et al., 2016).
properties
IUPAC Name |
4-oxo-N-[[3-(1,3-thiazol-2-yl)phenyl]methyl]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c23-16-11-18(25-17-7-2-1-6-15(16)17)19(24)22-12-13-4-3-5-14(10-13)20-21-8-9-26-20/h1-11H,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPJZDGZUMCJSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=CC(=CC=C3)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-propan-2-yl-3-[3-(prop-2-enoylamino)propanoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2869417.png)
![7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2869418.png)

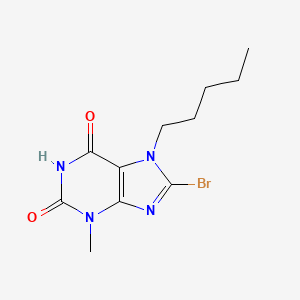
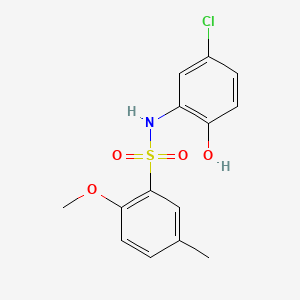

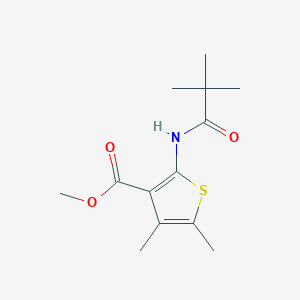

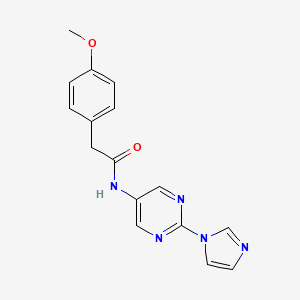
![N-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]cyanamide](/img/structure/B2869433.png)
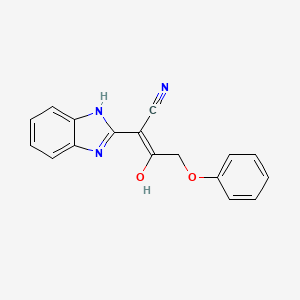
![N-[2-(3-Azaspiro[5.5]undecan-3-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2869435.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-chlorobenzamide](/img/structure/B2869436.png)
![N-{2-[(5-nitroquinolin-8-yl)oxy]ethyl}acetamide](/img/structure/B2869439.png)